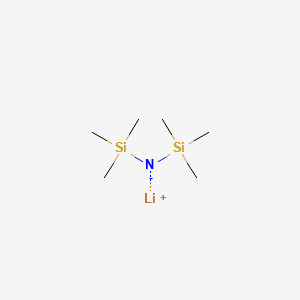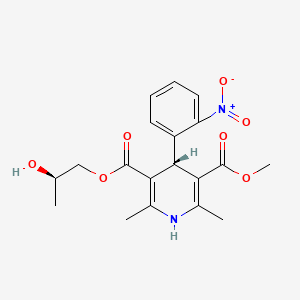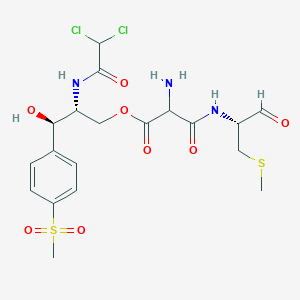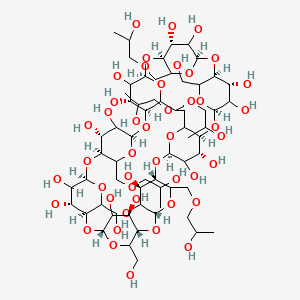
Bis(trimetilsilil)amida de litio
Descripción general
Descripción
Lithium bis(trimethylsilyl)amide (LBTMS) is an organosilicon compound with the chemical formula LiN(SiMe3)2. It is a colorless liquid at room temperature and is soluble in many organic solvents. LBTMS is widely used as an intermediate in organic synthesis and as a catalyst in a variety of reactions. It has also been used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Aplicaciones Científicas De Investigación
Como una base fuerte no nucleófila
LiHMDS sirve como una base fuerte no nucleófila en química orgánica. Su impedimento estérico y menor basicidad en comparación con otras bases de litio como LDA lo hacen ideal para reacciones específicas de desprotonación. Es particularmente útil en la formación de varios compuestos organolíticos, incluidos acetiluros y enolatos de litio, que son fundamentales en las reacciones de formación de enlaces carbono-carbono como la alquilación de Fráter–Seebach y las condensaciones de Claisen mixtas .
Como un ligando en química de coordinación
En química de coordinación, LiHMDS actúa como un ligando debido a su capacidad de donar electrones desde su átomo de nitrógeno a centros metálicos. Esta propiedad se explota en la síntesis de catalizadores metálicos complejos que pueden facilitar una variedad de reacciones químicas, incluida la polimerización y la hidroaminación .
En la síntesis de compuestos heterocíclicos
LiHMDS se emplea en el desarrollo de nuevas metodologías sintéticas para compuestos heterocíclicos. Se utiliza para la desprotonación de sustratos, lo que permite posteriores reacciones de ciclación o sustitución que conducen a la formación de diversas estructuras heterocíclicas .
Para la preparación de enolatos
El compuesto es instrumental en la generación de enolatos, que son intermediarios clave en la síntesis de precursores de lactonas, piranonas y ciclohexanos. Estos enolatos pueden sufrir reacciones adicionales para producir una variedad de moléculas orgánicas complejas .
En síntesis novedosas de tiadiazoles
LiHMDS se utiliza en una síntesis novedosa de tres pasos de 1,2,5-tiadiazoles disustituidos. Este proceso implica el uso de LiHMDS para iniciar reacciones que conducen a la formación de estos compuestos cíclicos de azufre-nitrógeno, que tienen aplicaciones significativas en productos farmacéuticos y ciencia de materiales .
Como un catalizador en la síntesis de fosfaguanidinas
Las propiedades básicas de LiHMDS se aprovechan para catalizar la adición de enlaces P-H de fosfina a carbodiimidas, lo que lleva a la formación de fosfaguanidinas. Estos compuestos tienen aplicaciones potenciales en varios campos, incluida la química medicinal .
En procesos de deposición de capas atómicas (ALD)
LiHMDS sirve como un precursor de litio para ALD de Li4Ti5O12 texturizado como material de ánodo para baterías de película delgada de carga ultrarrápida de iones de litio. Esta aplicación subraya su papel en la síntesis de materiales avanzados y las tecnologías de almacenamiento de energía .
Como un recolector en aplicaciones electroquímicas
En electroquímica, LiHMDS actúa como un recolector para el ácido fluorhídrico. Forma una interfase cátodo|electrolito (CEI) electroquímicamente robusta y suprime las reacciones secundarias con la solución de electrolito, lo que mejora el rendimiento y la longevidad de las baterías .
Mecanismo De Acción
Target of Action
Lithium bis(trimethylsilyl)amide, commonly abbreviated as LiHMDS, is a lithiated organosilicon compound . Its primary targets are protons in organic compounds, as it is primarily used as a strong non-nucleophilic base . It is also used as a ligand .
Mode of Action
LiHMDS interacts with its targets by deprotonating them . This interaction results in the formation of various organolithium compounds, including acetylides or lithium enolates . It is relatively more sterically hindered and hence less nucleophilic than other lithium bases .
Biochemical Pathways
LiHMDS is often used in organic chemistry to form various organolithium compounds . It finds use in a range of coupling reactions, particularly carbon-carbon bond-forming reactions such as the Fráter–Seebach alkylation and mixed Claisen condensations . An alternative synthesis of tetrasulfur tetranitride entails the use of S(N(Si(CH3)3)2)2 as a precursor with pre-formed S–N bonds .
Pharmacokinetics
It is worth noting that it is soluble in most nonpolar solvents such as aromatic hydrocarbons, hexanes, and thf .
Result of Action
The result of LiHMDS’s action is the formation of various organolithium compounds, including acetylides or lithium enolates . These compounds are often used in further chemical reactions.
Action Environment
LiHMDS is unstable in air and catches fire when compressed, but it is stable in an atmosphere of nitrogen . It decomposes in water but is soluble in most aprotic solvents . Therefore, the environment significantly influences the action, efficacy, and stability of LiHMDS.
Análisis Bioquímico
Biochemical Properties
Lithium bis(trimethylsilyl)amide plays a significant role in biochemical reactions, primarily due to its strong basicity and non-nucleophilic nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating deprotonation reactions and base-catalyzed processes. For instance, it is used to form organolithium compounds, including acetylides and lithium enolates, which are crucial intermediates in organic synthesis . The compound’s interaction with biomolecules often involves the abstraction of protons, leading to the formation of reactive intermediates that participate in subsequent biochemical transformations.
Cellular Effects
The effects of lithium bis(trimethylsilyl)amide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong basicity can lead to the deprotonation of cellular components, affecting the overall cellular environment. Additionally, lithium bis(trimethylsilyl)amide can interact with cellular proteins and enzymes, modulating their activity and impacting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, lithium bis(trimethylsilyl)amide exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s strong basicity allows it to deprotonate substrates, generating reactive intermediates that participate in various biochemical reactions. Additionally, lithium bis(trimethylsilyl)amide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium bis(trimethylsilyl)amide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Lithium bis(trimethylsilyl)amide is known to be stable under anhydrous conditions but can decompose in the presence of moisture . Long-term exposure to the compound in in vitro or in vivo studies may lead to alterations in cellular processes, including changes in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of lithium bis(trimethylsilyl)amide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At high doses, lithium bis(trimethylsilyl)amide can cause toxic or adverse effects, including tissue damage and disruption of normal cellular function . Threshold effects observed in these studies highlight the importance of dosage optimization to minimize toxicity while maximizing the compound’s beneficial effects.
Metabolic Pathways
Lithium bis(trimethylsilyl)amide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. The compound can participate in deprotonation reactions, leading to the formation of reactive intermediates that are further metabolized by cellular enzymes . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of lithium bis(trimethylsilyl)amide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cellular membranes, facilitating its distribution within different cellular compartments . Additionally, lithium bis(trimethylsilyl)amide can bind to specific proteins, affecting its localization and accumulation within cells and tissues.
Subcellular Localization
Lithium bis(trimethylsilyl)amide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity within the cell.
Propiedades
IUPAC Name |
lithium;bis(trimethylsilyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18NSi2.Li/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNESATAKKCNGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[Si](C)(C)[N-][Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18LiNSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
999-97-3 (Parent) | |
| Record name | Lithium bis(trimethylsilyl)amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004039321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044426 | |
| Record name | Hexamethyldisilazane lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Lithium bis(trimethylsilyl)amide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21119 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4039-32-1 | |
| Record name | Lithium bis(trimethylsilyl)amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004039321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexamethyldisilazane lithium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithiumbis(trimethylsilyl)amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM HEXAMETHYLDISILAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC4N1I108M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,10R,12R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1225574.png)


![[(3aR,4R,5R,6aS)-2-oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1225580.png)
![(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B1225585.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B1225586.png)
![5-fluoro-3-[(4-methoxyphenyl)sulfonylamino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1225587.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1225588.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B1225590.png)

![2-[[2-(6-oxo-1-cyclohexa-2,4-dienylidene)-3H-1,3,4-oxadiazol-5-yl]thio]acetic acid (2,6-dimethylphenyl) ester](/img/structure/B1225592.png)
![5-Methoxy-3-methyl-2-benzofurancarboxylic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225595.png)
![4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1225596.png)
![1-Ethyl-3-[(1-oxo-2,2-diphenylethyl)amino]thiourea](/img/structure/B1225597.png)